5-(4-Heptyloxyphenyl)-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Heptyloxyphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a heptyloxyphenyl group attached to a valeric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Heptyloxyphenyl)-5-oxovaleric acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-heptyloxyphenol and a suitable valeric acid derivative.
Esterification: The 4-heptyloxyphenol undergoes esterification with valeric acid or its derivatives under acidic conditions to form an intermediate ester.
Hydrolysis: The ester is then hydrolyzed under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Heptyloxyphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-(4-Heptyloxyphenyl)-5-oxovaleric acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Heptyloxyphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The heptyloxyphenyl group may facilitate binding to hydrophobic pockets, while the valeric acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Heptyloxyphenol: Shares the heptyloxyphenyl group but lacks the valeric acid moiety.
5-Oxovaleric Acid: Contains the valeric acid backbone but lacks the heptyloxyphenyl group.
Uniqueness
5-(4-Heptyloxyphenyl)-5-oxovaleric acid is unique due to the combination of the heptyloxyphenyl group and the valeric acid backbone, which imparts distinct chemical and physical properties. This combination allows for specific interactions and applications that are not possible with the individual components alone.
Biological Activity
5-(4-Heptyloxyphenyl)-5-oxovaleric acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a heptyloxyphenyl group attached to a 5-oxovaleric acid backbone. The molecular formula is C15H22O3, with a molecular weight of 250.34 g/mol. Its structural uniqueness allows it to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate lipid metabolism and influence inflammatory pathways. Preliminary studies suggest that it may act as an inhibitor of lipoxygenases, enzymes involved in the metabolism of arachidonic acid, which plays a crucial role in inflammation and cancer progression .
Potential Mechanisms:
- Inhibition of Lipoxygenase Activity : It is hypothesized that the compound may inhibit the activity of mammalian lipoxygenases (ALOX), which are implicated in various inflammatory diseases and cancer models .
- Modulation of Metabolic Pathways : The compound may alter metabolic pathways related to fatty acids, influencing overall lipid profiles in biological systems .
In Vitro Studies
In vitro experiments have indicated that this compound exhibits significant inhibitory effects on certain cancer cell lines. For instance, studies have shown that it can reduce cell proliferation and induce apoptosis in human lung adenocarcinoma cells.
Case Studies
- Lung Cancer : A study involving lung adenocarcinoma cells demonstrated that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers, suggesting its potential as an anticancer agent .
- Inflammation Models : In models of inflammation, this compound exhibited properties that reduced inflammatory markers, indicating its potential utility in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound | Structure Type | Biological Activity |
---|---|---|
5-(4-Methoxyphenyl)-5-oxovaleric acid | Methoxy substitution | Anti-inflammatory effects |
5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid | Dimethyl substitution | Antitumor activity |
The comparison indicates that while similar compounds exhibit some degree of biological activity, the heptyloxy substitution in this compound may enhance its lipophilicity and bioavailability, potentially leading to improved therapeutic profiles.
Properties
IUPAC Name |
5-(4-heptoxyphenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-2-3-4-5-6-14-22-16-12-10-15(11-13-16)17(19)8-7-9-18(20)21/h10-13H,2-9,14H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKCXSYGBLWGTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645456 |
Source
|
Record name | 5-[4-(Heptyloxy)phenyl]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-18-2 |
Source
|
Record name | 5-[4-(Heptyloxy)phenyl]-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.